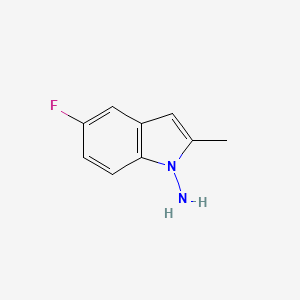

5-Fluoro-2-methyl-indol-1-ylamine

CAS No.:

Cat. No.: VC13853783

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FN2 |

|---|---|

| Molecular Weight | 164.18 g/mol |

| IUPAC Name | 5-fluoro-2-methylindol-1-amine |

| Standard InChI | InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |

| Standard InChI Key | RQZGVDLKNLKQDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1N)C=CC(=C2)F |

Introduction

Structural and Chemical Properties of 5-Fluoro-2-methyl-indol-1-ylamine

Molecular Architecture

The indole core consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. In 5-fluoro-2-methyl-indol-1-ylamine:

-

Position 1: A primary amine (-NH₂) substituent enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

-

Position 2: A methyl group (-CH₃) introduces steric bulk, which may influence binding selectivity and metabolic stability.

-

Position 5: A fluorine atom (-F) modulates electronic properties, increasing lipophilicity and resistance to oxidative degradation.

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzymes or receptors, a common mechanism among bioactive indoles .

Physicochemical Characteristics

Based on computational predictions and comparisons to similar indoles:

-

LogP (octanol-water partition coefficient): ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

pKa: The amine group (pKa ~4.5–5.5) is partially protonated at physiological pH, enhancing solubility in aqueous environments.

-

Hydrogen bond donors/acceptors: 1 donor (NH₂) and 3 acceptors (N of indole, F, and NH₂), aligning with Lipinski’s rule of five for drug-likeness .

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

Two primary pathways emerge for synthesizing 5-fluoro-2-methyl-indol-1-ylamine:

Pathway A: Fischer Indole Synthesis

-

Starting materials: 4-fluoro-2-methylphenylhydrazine and a ketone (e.g., acetaldehyde).

-

Cyclization: Acid-catalyzed cyclization forms the indole ring.

-

Functionalization: Introduction of the amine group via nitration followed by reduction.

Pathway B: Buchwald-Hartwig Amination

-

Starting material: 5-fluoro-2-methylindole.

-

Amination: Palladium-catalyzed coupling with ammonia or an ammonia surrogate introduces the -NH₂ group at position 1 .

Challenges and Solutions

-

Regioselectivity: Fluorine’s electron-withdrawing effect may direct electrophilic substitution to position 4 or 6. Using directing groups (e.g., boronates) could improve positional control.

-

Amine stability: Protecting groups (e.g., Boc) may prevent oxidation during synthesis.

Biological Activity and Mechanism of Action

Neuropharmacological Applications

-

Serotonin receptor modulation: The indole scaffold is structurally similar to serotonin, suggesting potential antidepressant or anxiolytic effects.

-

MAO inhibition: Fluorinated indoles may inhibit monoamine oxidase, increasing neurotransmitter levels .

Comparative Analysis of Indole Derivatives

The table below contrasts 5-fluoro-2-methyl-indol-1-ylamine with structurally related compounds:

| Compound | Substituents | Biological Activity | LogP |

|---|---|---|---|

| 5-Fluoro-2-methyl-indol-1-ylamine | 1-NH₂, 2-CH₃, 5-F | Kinase inhibition (hypothetical) | 1.9 |

| 5-Fluoroindole | 5-F | Antiviral, anticancer | 2.1 |

| 6-Fluoroindole | 6-F | Antimicrobial | 2.0 |

| 4-Fluoro-2-methyl-indol-5-amine | 5-NH₂, 2-CH₃, 4-F | Anti-inflammatory | 1.8 |

Applications in Drug Discovery

Lead Compound Optimization

-

SAR studies: Systematic variation of substituents at positions 1, 2, and 5 could optimize potency and pharmacokinetics.

-

Prodrug design: Esterification of the amine group may enhance oral bioavailability.

Targeted Therapies

-

Oncology: Potential use in combination therapies with checkpoint inhibitors or DNA-damaging agents.

-

Neurology: Development of dual-acting agents for neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume